

Solubility Profile of 2-Ethyl-6-nitroquinolin-4amine: A Technical Guide

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Compound of Interest

Compound Name: 2-Ethyl-6-nitroquinolin-4-amine

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This technical guide provides a comprehensive overview of the solubility characteristics of **2-Ethyl-6-nitroquinolin-4-amine** (CAS: 1388727-03-4). Due to the limited availability of specific experimental data in public literature, this document focuses on a theoretical prediction of solubility based on the compound's molecular structure, followed by a detailed, standardized experimental protocol for accurate, in-house determination.

Predicted Solubility of 2-Ethyl-6-nitroquinolin-4-amine

The solubility of an organic compound is primarily governed by its polarity, molecular weight, and the functional groups it contains, adhering to the principle of "like dissolves like." The structure of **2-Ethyl-6-nitroquinolin-4-amine**, C₁₁H₁₁N₃O₂, with a molecular weight of 217.22 g/mol , features a large, fused aromatic quinoline ring system, a polar nitro group (-NO₂), a basic amine group (-NH₂), and a nonpolar ethyl group (-CH₂CH₃).

The presence of the polar amine and nitro groups allows for hydrogen bonding and dipole-dipole interactions with polar solvents. The amine group, being basic, is expected to enhance solubility in acidic aqueous solutions through the formation of a soluble salt. Conversely, the large, nonpolar aromatic core and the ethyl group contribute to its hydrophobic character, favoring solubility in nonpolar organic solvents. Aromatic amines are generally only slightly soluble in water but dissolve in organic solvents.







Based on these structural features, a qualitative prediction of solubility in various common laboratory solvents is summarized in the table below.



Solvent Class	Representative Solvents	Predicted Solubility	Rationale
Polar Protic	Water, Ethanol, Methanol	Sparingly Soluble to Insoluble	The large hydrophobic quinoline ring system likely dominates over the polar contributions of the amine and nitro groups, leading to low water solubility. Solubility is expected to be slightly better in alcohols compared to water.
Polar Aprotic	Dimethyl Sulfoxide (DMSO), N,N- Dimethylformamide (DMF), Acetone, Acetonitrile	Soluble	The high polarity of these solvents can effectively solvate both the polar functional groups and, to some extent, the aromatic system of the molecule.
Nonpolar	Hexane, Toluene, Dichloromethane	Sparingly Soluble to Soluble	The large aromatic core and ethyl group suggest favorable interactions with nonpolar and weakly polar solvents.
Aqueous Acidic	Dilute Hydrochloric Acid (e.g., 5% HCl)	Soluble	The basic amine group (-NH ₂) will be protonated to form a water-soluble ammonium salt (R-NH ₃ +Cl ⁻).
Aqueous Basic	Dilute Sodium Hydroxide (e.g., 5%	Insoluble	The compound lacks a significant acidic



NaOH)

proton, so its solubility is not expected to increase in basic solutions.

Experimental Protocol for Solubility Determination

To obtain quantitative and precise solubility data, the following experimental protocol, based on the common shake-flask method, is recommended.

Materials and Equipment

- 2-Ethyl-6-nitroquinolin-4-amine (solid)
- Selected solvents (high purity grade)
- Analytical balance (± 0.1 mg)
- Vials with screw caps (e.g., 20 mL scintillation vials)
- Constant temperature shaker or rotator
- Centrifuge
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
- Syringe filters (0.45 μm)

Procedure

- Preparation of Saturated Solutions:
 - Add an excess amount of solid 2-Ethyl-6-nitroquinolin-4-amine to a vial containing a known volume (e.g., 5 mL) of the chosen solvent. An excess is ensured when undissolved solid remains visible.



- Seal the vials tightly to prevent solvent evaporation.
- Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
- Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

Sample Separation:

- After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
- To separate the saturated solution from the undissolved solid, centrifuge the vials at a moderate speed (e.g., 3000 rpm) for 15 minutes.

Sample Analysis:

- o Carefully withdraw a known volume of the clear supernatant using a pipette.
- \circ Filter the aliquot through a 0.45 μm syringe filter into a pre-weighed vial to remove any remaining particulate matter.
- Dilute the filtered aliquot with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC or UV-Vis spectroscopy).
- Quantify the concentration of 2-Ethyl-6-nitroquinolin-4-amine in the diluted sample against a pre-established calibration curve.

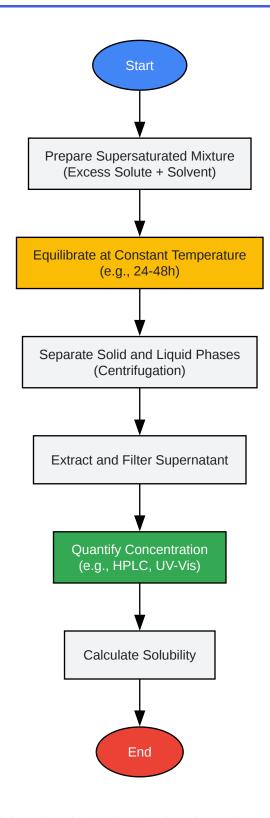
Calculation:

 Calculate the solubility (S) using the following formula: S (mg/mL) = (Concentration of diluted sample in mg/mL) × (Dilution factor)

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining solubility can be visualized as follows:





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Caption: Workflow for experimental solubility determination.

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